(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid
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Overview
Description
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the use of 1H-indole-3-carbaldehyde as a precursor, which undergoes a series of reactions including cycloaddition, dehydration, and oxidative aromatization . These reactions are often performed under greener reaction conditions using oxygen as the sole oxidant and water as the solvent .
Industrial Production Methods
The use of multicomponent reactions and green chemistry principles would be advantageous for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different indole derivatives, while reduction can produce various substituted indoles .
Scientific Research Applications
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of various biological processes . Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor used in the synthesis of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid.
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: Another indole derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific structure and the range of reactions it can undergo.
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3H-benzo[e]indol-1-yl)propanoic acid |
InChI |
InChI=1S/C15H14N2O2/c16-12(15(18)19)7-10-8-17-13-6-5-9-3-1-2-4-11(9)14(10)13/h1-6,8,12,17H,7,16H2,(H,18,19)/t12-/m0/s1 |
InChI Key |
UCJDYMGBAVMEAQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CN3)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CN3)CC(C(=O)O)N |
Origin of Product |
United States |
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